molecular formula C11H15NO2S2 B5014689 N-bicyclo[2.2.1]hept-2-yl-2-thiophenesulfonamide

N-bicyclo[2.2.1]hept-2-yl-2-thiophenesulfonamide

Cat. No. B5014689
M. Wt: 257.4 g/mol
InChI Key: JDJYOUXNAXFARA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-bicyclo[2.2.1]hept-2-yl-2-thiophenesulfonamide, also known as SB-216763, is a selective inhibitor of glycogen synthase kinase-3 (GSK-3). GSK-3 is a serine/threonine kinase that is involved in a variety of cellular processes, including glycogen metabolism, cell cycle regulation, and gene expression. Inhibition of GSK-3 has been shown to have therapeutic potential in a number of disease states, including Alzheimer's disease, diabetes, and cancer.

Mechanism of Action

N-bicyclo[2.2.1]hept-2-yl-2-thiophenesulfonamide inhibits GSK-3 by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its downstream targets, leading to a reduction in the activity of GSK-3.
Biochemical and Physiological Effects:
Inhibition of GSK-3 by this compound has been shown to have a number of biochemical and physiological effects. These include the regulation of glycogen metabolism, cell cycle progression, and gene expression. In addition, this compound has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of N-bicyclo[2.2.1]hept-2-yl-2-thiophenesulfonamide is its selectivity for GSK-3, which reduces the potential for off-target effects. However, one limitation of this compound is its relatively low potency, which may require higher concentrations for effective inhibition of GSK-3.

Future Directions

There are a number of potential future directions for research on N-bicyclo[2.2.1]hept-2-yl-2-thiophenesulfonamide. One area of interest is the development of more potent inhibitors of GSK-3, which may have greater therapeutic potential. In addition, research is needed to better understand the specific downstream targets of GSK-3 inhibition, which may provide insights into its therapeutic applications. Finally, the potential use of this compound in combination with other therapeutic agents should be explored, as this may enhance its efficacy in the treatment of various diseases.

Synthesis Methods

The synthesis of N-bicyclo[2.2.1]hept-2-yl-2-thiophenesulfonamide involves a multi-step process that begins with the reaction of 2-bromo-5-chlorothiophene with bicyclo[2.2.1]hept-2-ene in the presence of a palladium catalyst. This reaction forms the bicyclo[2.2.1]hept-2-yl-2-thiophene intermediate, which is then reacted with sulfonamide in the presence of sodium hydride to form this compound.

Scientific Research Applications

N-bicyclo[2.2.1]hept-2-yl-2-thiophenesulfonamide has been extensively studied for its potential therapeutic applications. One area of research has focused on its use in the treatment of Alzheimer's disease. Studies have shown that inhibition of GSK-3 can reduce the accumulation of beta-amyloid plaques, which are a hallmark of Alzheimer's disease. This compound has also been studied for its potential use in the treatment of diabetes, as inhibition of GSK-3 can improve insulin sensitivity.

properties

IUPAC Name

N-(2-bicyclo[2.2.1]heptanyl)thiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2S2/c13-16(14,11-2-1-5-15-11)12-10-7-8-3-4-9(10)6-8/h1-2,5,8-10,12H,3-4,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDJYOUXNAXFARA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2NS(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.